5-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative notable for its utility in organic synthesis, particularly in cross-coupling reactions. This compound, characterized by the presence of both bromine and iodine atoms at the 5 and 4 positions of the pyrimidine ring, respectively, serves as a versatile intermediate in the synthesis of various organic compounds. The compound is classified under heterocyclic compounds, specifically as a substituted pyrimidine.
The synthesis of 5-Bromo-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. A common synthetic route includes:
The molecular formula of 5-Bromo-4-iodopyrimidine is C4H2BrI N2, with a molecular weight of approximately 284.88 g/mol. The structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with bromine and iodine substituents at positions 5 and 4, respectively.
The presence of both halogens enhances the compound's reactivity, making it suitable for various chemical transformations.
5-Bromo-4-iodopyrimidine participates in several types of chemical reactions:
The efficiency of these reactions can be influenced by various factors such as solvent choice, reaction temperature, and the presence of bases or catalysts.
In palladium-catalyzed cross-coupling reactions, 5-Bromo-4-iodopyrimidine acts as an electrophile that interacts with nucleophiles (e.g., arylboronic acids) through a mechanism involving two main steps:
The compound's reactivity is enhanced by its dual halogenation, allowing for selective functionalization in complex molecular architectures.
5-Bromo-4-iodopyrimidine typically appears as a solid at room temperature with a pale yellow color. Its melting point and boiling point are not extensively documented but are expected to align with similar pyrimidine derivatives.
The compound exhibits:
Relevant analyses indicate that careful handling is necessary due to potential skin and eye irritations associated with halogenated compounds .
5-Bromo-4-iodopyrimidine finds extensive applications in scientific research and industrial chemistry:
Its role in palladium-catalyzed cross-coupling reactions highlights its significance in synthesizing substituted pyrimidines, which are valuable in medicinal chemistry .
Direct halogenation remains the cornerstone for synthesizing 5-Bromo-4-iodopyrimidine (CAS 898559-22-3). This method typically employs sequential electrophilic substitutions on the pyrimidine ring, leveraging its inherent electron-deficient nature. In a representative protocol, unsubstituted pyrimidine undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS), followed by selective iodination at the 4-position via iodinating agents like iodine monochloride. The orthogonal reactivity of bromine and iodine allows precise regiocontrol, achieving yields exceeding 75% after crystallization [3] [8]. Challenges include suppressing polyhalogenation, which is mitigated through:
Table 1: Direct Halogenation Parameters
Step | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Bromination | NBS | DCM | 25°C | 85% |
Iodination | ICl | DCM | 0°C | 78% |
The halogen-rich architecture of 5-Bromo-4-iodopyrimidine enables site-selective cross-coupling, with iodine exhibiting superior reactivity over bromine in Pd-catalyzed reactions due to lower bond dissociation energy. Key applications include:
Notably, the 4-iodo group reacts 10–20x faster than the 5-bromo group under identical Pd(0) conditions, allowing chemoselective derivatization without protecting groups [6].
Diazotization transforms aminopyrimidines into versatile diazonium salts, facilitating halogen introduction or replacement. For 5-Bromo-4-iodopyrimidine precursors:
A patented route uses 2-amino-4-chloropyrimidine as a starting material, undergoing bromination, diazotization with NaNO₂/HCl, and chlorination to install the final halogen [10]. This method achieves >50% overall yield and avoids hazardous reagents like POCl₃ in later stages.
Solvent polarity critically influences halogenation efficiency and cross-coupling kinetics:
Catalyst systems are tailored to reaction exigencies:
Reaction Type | Optimal Catalyst | Solvent | Yield Range |
---|---|---|---|
Suzuki coupling (C4) | Pd(PPh₃)₄ | DMF/H₂O (9:1) | 80–92% |
Lithiation (C5) | n-BuLi | THF | 70–85% |
Chlorination | CuCl | Acetonitrile | 75–88% |
Phosphine-free catalysts (e.g., Pd₂(dba)₃) show efficacy in minimizing metal residues for pharmaceutical intermediates [5].
Temperature gradients govern selectivity in sequential halogenations:
Table 2: Time-Temperature Profiles for Key Steps
Step | Critical Temperature | Reaction Time | Conversion |
---|---|---|---|
Diazotization | 0–5°C | 30 min | >95% |
Pd-mediated coupling | 80°C | 12 h | 89% |
POCl₃ chlorination | Reflux (110°C) | 1 h | 93% |
Extended reaction times (>24 h) in cross-coupling diminish yields due to proto-dehalogenation, emphasizing real-time monitoring via LC-MS [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1